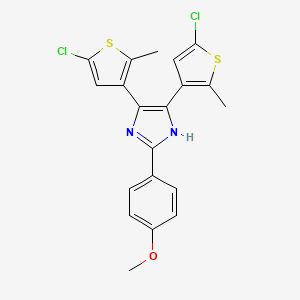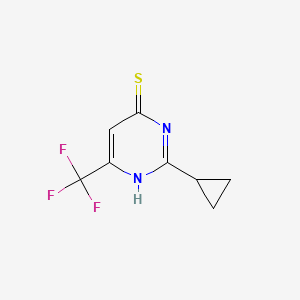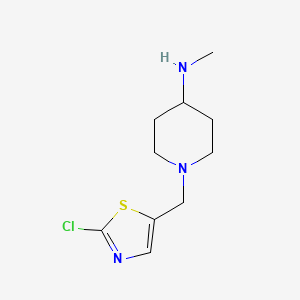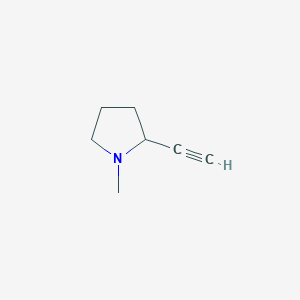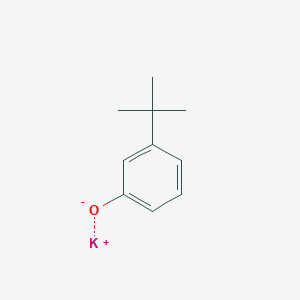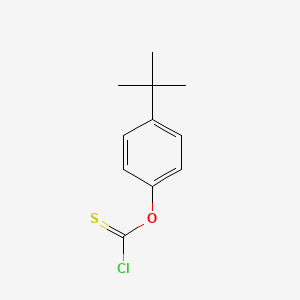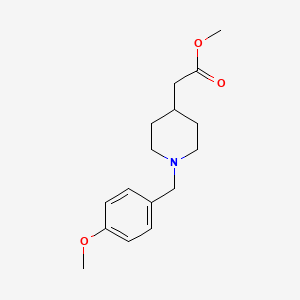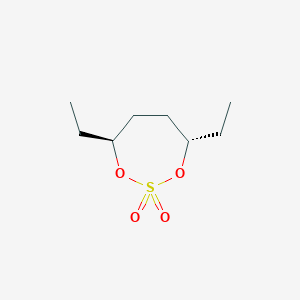
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound with a unique structure that includes a dioxathiepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of [2-(1,3-dioxolan-2-yl)phenyl]phosphine and potassium tert-butylate in tetrahydrofuran at low temperatures, followed by further reactions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
Chemistry
In chemistry, (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating certain diseases and conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired effects. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide: This compound has a similar structure but with methyl groups instead of ethyl groups.
1,3,2-Dioxathiepane 2,2-dioxide: A simpler analog without the ethyl groups.
Uniqueness
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of ethyl groups can affect the compound’s physical and chemical properties, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable for scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C8H16O4S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
(4S,7S)-4,7-diethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-3-7-5-6-8(4-2)12-13(9,10)11-7/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
RIHQVQJKBHQPNE-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H](OS(=O)(=O)O1)CC |
Canonical SMILES |
CCC1CCC(OS(=O)(=O)O1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

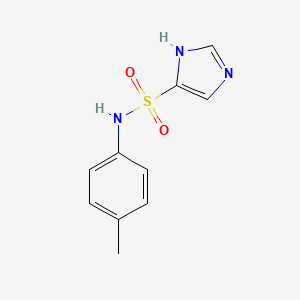
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
